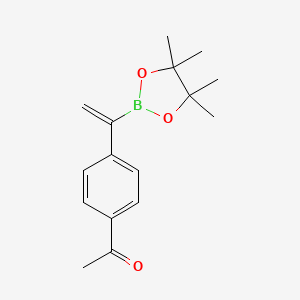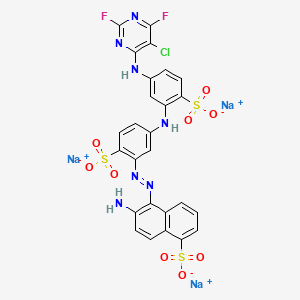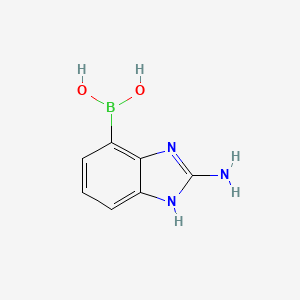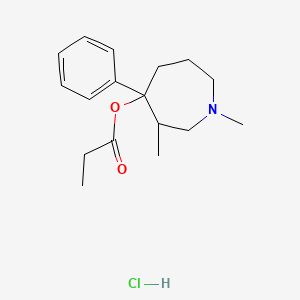
Methyl 2-bromo-5-nitrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-5-nitrothiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is particularly interesting due to its bromine and nitro substituents, which impart unique chemical properties and reactivity. It is used in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of methyl 2-bromo-5-nitrothiophene-3-carboxylate typically begins with thiophene. The thiophene undergoes bromination to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position.
Reaction Conditions: Bromination is usually carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. Nitration is performed using a mixture of nitric acid and sulfuric acid. Esterification is achieved using methanol and a strong acid like sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-5-nitrothiophene-3-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Reduction: The major product is methyl 2-amino-5-nitrothiophene-3-carboxylate.
Oxidation: Products include sulfoxides and sulfones of the thiophene ring.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.
Industry:
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Corrosion Inhibitors: Employed as a corrosion inhibitor in various industrial applications.
作用机制
The mechanism of action of methyl 2-bromo-5-nitrothiophene-3-carboxylate depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
相似化合物的比较
Methyl 2-bromo-3-nitrothiophene-5-carboxylate: Similar structure but different substitution pattern.
Methyl 2-chloro-5-nitrothiophene-3-carboxylate: Chlorine instead of bromine.
Methyl 2-bromo-5-amino-thiophene-3-carboxylate: Amino group instead of nitro group.
Uniqueness: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is unique due to the combination of bromine and nitro substituents, which impart distinct reactivity and biological activity. The presence of both electron-withdrawing groups (bromine and nitro) makes it a versatile intermediate for further functionalization and application in various fields.
属性
CAS 编号 |
56235-22-4 |
|---|---|
分子式 |
C6H4BrNO4S |
分子量 |
266.07 g/mol |
IUPAC 名称 |
methyl 2-bromo-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3 |
InChI 键 |
BPKIIIACNBCMMT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
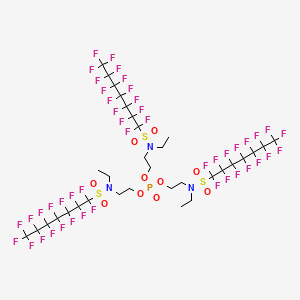
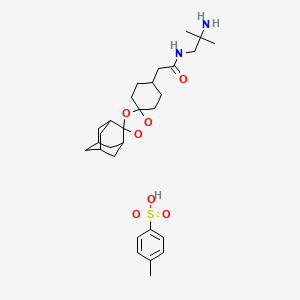

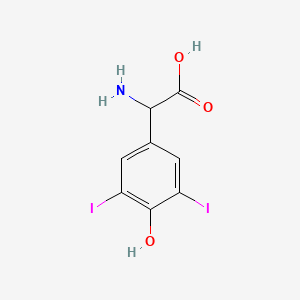
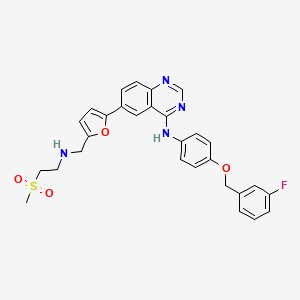

![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
